N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide
Description
N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring and a carbamoylamino group, which contribute to its unique chemical properties
Properties
IUPAC Name |
N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-11(2)17(23)22-16-14(19)5-4-6-15(16)21-18(24)20-13-9-7-12(3)8-10-13/h4-11H,1-3H3,(H,22,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDTYETYOIWZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-nitroaniline with 4-methylphenyl isocyanate to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-methylpropanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl N-(2-chloro-6-methylphenyl)carbamate
- N-(2-chloro-6-methylphenyl)-4-methoxybenzamide
- N-(2-chloro-6-methylphenyl)cyanothioformamide
Uniqueness
N-[2-chloro-6-[(4-methylphenyl)carbamoylamino]phenyl]-2-methylpropanamide is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a carbamoylamino group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
